molecular formula C24H28N2O3S B2770853 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline CAS No. 867040-20-8

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline

Cat. No.: B2770853
CAS No.: 867040-20-8
M. Wt: 424.56
InChI Key: YVHWGEFEDYPQLF-UHFFFAOYSA-N
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Description

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene. The resulting quinoline derivative is then subjected to sulfonylation and methoxylation reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Camptothecin: A quinoline derivative used in cancer therapy.

Uniqueness

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonyl and methoxy groups, along with the piperidine ring, make it a versatile compound for various applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-16-9-11-26(12-10-16)24-21-14-19(29-4)6-8-22(21)25-15-23(24)30(27,28)20-7-5-17(2)18(3)13-20/h5-8,13-16H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHWGEFEDYPQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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